molecular formula C14H14N2 B13956803 (Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine CAS No. 400058-80-2

(Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine

Cat. No.: B13956803
CAS No.: 400058-80-2
M. Wt: 210.27 g/mol
InChI Key: IYEDWDZNGYRPQK-UHFFFAOYSA-N
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Description

(Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine is a Schiff base compound formed via the condensation of 3-ethylaniline and 2-pyridinecarboxaldehyde. The (Z)-configuration denotes the spatial arrangement around the C=N bond, where the substituents on either side of the imine group are on the same side. This geometric isomerism significantly influences its intermolecular interactions, stability, and reactivity. Schiff bases like this are widely studied for their applications in coordination chemistry, catalysis, and materials science due to their tunable electronic properties and chelating capabilities .

Properties

CAS No.

400058-80-2

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

N-(3-ethylphenyl)-1-pyridin-2-ylmethanimine

InChI

InChI=1S/C14H14N2/c1-2-12-6-5-8-13(10-12)16-11-14-7-3-4-9-15-14/h3-11H,2H2,1H3

InChI Key

IYEDWDZNGYRPQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N=CC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine typically involves the condensation reaction between 3-ethylbenzaldehyde and 2-aminopyridine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of (Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

(Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine involves its interaction with molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The aromatic rings may also participate in π-π interactions or hydrogen bonding, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

  • (E)-1-(4-Halophenyl)-N-[1-(4-Methylphenyl)-1H-Imidazol-4-yl]methanimines (): These compounds exhibit an (E)-configuration, with halide (Cl/Br) and methyl substituents on opposing phenyl rings. The dihedral angle between the terminal aromatic planes is ~56°, indicating a pronounced molecular twist. Substituent Effects: The 3-ethyl group in the target compound is bulkier than the 4-methyl group in , which may reduce crystallinity or increase solubility in nonpolar solvents.
  • (E)-N-(Alkyl)-1-(Pyridin-3-yl)methanimines (): Compounds like (E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine feature alkyl chains instead of aryl groups. These derivatives exhibit fruity odors (e.g., pear-like), suggesting higher volatility compared to the target compound’s aromatic-substituted structure.

Crystallographic and Packing Behavior

  • Crystal Systems and Interactions :
    The (E)-imidazole-imines in crystallize in the triclinic space group P-1 with Z’=2. Their packing is governed by weak C–H⋯N and C–H⋯X (X=Cl/Br) hydrogen bonds, forming infinite chains linked by π-π interactions. The target compound’s (Z)-configuration and ethyl substituent may disrupt such repeating motifs, leading to less predictable packing patterns. For example, the ethyl group’s rotational freedom could introduce disorder in the crystal lattice .

Spectroscopic and Electronic Properties

  • NMR and IR Data :
    In , pyridinyl methanimines show characteristic ¹³C NMR signals for imine carbons (~150–160 ppm) and pyridinyl carbons (~123–131 ppm). The target compound’s 2-pyridinyl group may deshield the imine carbon further due to conjugation, shifting its ¹³C signal upfield compared to analogs with electron-withdrawing substituents (e.g., nitro or bromo groups in ) .
  • UV-Vis and Fluorescence :
    Schiff bases with extended conjugation (e.g., ’s bromo-nitro derivative) often exhibit bathochromic shifts in UV-Vis spectra. The target compound’s pyridinyl-aryl system may show moderate absorption in the 300–400 nm range, depending on solvent polarity.

Data Tables

Table 1: Structural and Crystallographic Comparison

Compound Configuration Substituents Dihedral Angle Space Group Key Interactions
(Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine Z 3-Ethylphenyl, 2-pyridinyl Not reported Unknown Likely C–H⋯N, π-π
(E)-1-(4-Cl-Ph)-N-[4-Me-Ph-Im]methanimine (1) E 4-Cl, 4-Me 56° P-1 C–H⋯Cl, C–H⋯N, π-π
(E)-N-(2-MeButyl)-1-(Pyridin-3-yl)methanimine E 2-MeButyl, Pyridin-3-yl N/A N/A Van der Waals, H-bonding

Table 2: Spectroscopic and Physical Properties

Compound ¹³C Imine Shift (ppm) RI Odor/Volatility Melting Point (°C)
(Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine Not reported N/A Unknown Not reported
(E)-N-(2-MeButyl)-1-(Pyridin-3-yl)methanimine ~150–160 1442 Fruity, pear-like Not reported
(E)-N-(4-MeO-Ph)-1-(Indolyl)methanimine (83b) ~160–165 N/A Yellow oil (liquid) N/A

Biological Activity

(Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular structure of (Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine features a methanimine functional group, which enhances its reactivity. The presence of both ethylphenyl and pyridinyl moieties suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that compounds similar to (Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific activities and findings related to this compound.

Antimicrobial Activity

  • Antibacterial Properties : Studies have shown that Schiff base compounds, including those with similar structures to (Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine, display significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyridine and phenyl groups have demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL against Pseudomonas aeruginosa, indicating strong bactericidal properties .
  • Antifungal Effects : Similar compounds have also exhibited antifungal activity. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Antitumor Activity

Research has indicated that certain derivatives of imines can bind to DNA, leading to protective effects against oxidative damage and exhibiting antitumor properties. For example, studies report IC50 values for related compounds ranging from 4.54 μg/mL to 14.20 μg/mL against various cancer cell lines . These findings suggest that (Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine may also possess similar anticancer potential.

The biological activity of (Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine can be attributed to several mechanisms:

  • DNA Intercalation : Some studies highlight the ability of related compounds to intercalate into DNA, disrupting replication and transcription processes.
  • Chelation Effects : Compounds that form metal complexes often exhibit enhanced biological activity due to improved lipophilicity and cellular uptake .
  • Enzyme Inhibition : Certain derivatives have been noted for their ability to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against various diseases.

Case Studies

Several case studies have explored the biological activity of compounds closely related to (Z)-N-(3-Ethylphenyl)-1-(2-pyridinyl)methanimine:

StudyFindings
Shujah et al.Reported significant antitumor activity in related Schiff base compounds with IC50 values indicating effectiveness against cancer cells .
Antimicrobial StudiesDemonstrated that derivatives exhibited potent antibacterial effects against E. coli and S. aureus .
Mechanistic InvestigationsHighlighted the role of DNA binding in mediating antitumor effects .

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